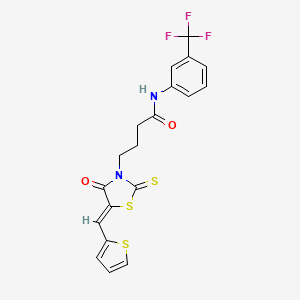

(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Description

Properties

IUPAC Name |

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2S3/c20-19(21,22)12-4-1-5-13(10-12)23-16(25)7-2-8-24-17(26)15(29-18(24)27)11-14-6-3-9-28-14/h1,3-6,9-11H,2,7-8H2,(H,23,25)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVADSXABTZNDL-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Core Structure : Thiazolidinone

- Functional Groups :

- Thiophenyl group

- Trifluoromethyl group

- Butanamide moiety

Anticancer Activity

Recent studies have demonstrated that similar thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with a thiazolidinone framework have shown moderate to strong antiproliferative activity in various cancer cell lines, including leukemia and breast cancer cells.

Key Findings :

- Compounds with electron-donating groups at specific positions on the aromatic ring enhance cytotoxicity.

- The compound 5e, a derivative of thiazolidinone, exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutics.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HL-60 (Leukemia) | 0.45 | Induces apoptosis |

| 5f | MCF-7 (Breast) | 0.53 | Cell cycle arrest |

Antimicrobial Activity

Thiazolidinones have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Research Example :

A study synthesized various thiazolidinone derivatives and evaluated their antibacterial activity against eight bacterial strains. The results indicated that certain modifications in the structure led to enhanced antibacterial effects.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5g | E. coli | 15 |

| 5h | S. aureus | 18 |

Antioxidant Activity

The antioxidant potential of thiazolidinones has been extensively studied. Compounds similar to this compound demonstrated significant inhibition of lipid peroxidation.

Study Results :

In vitro assays showed that certain derivatives could effectively scavenge free radicals, thereby reducing oxidative stress.

| Compound | EC50 Value (mM) | Assay Type |

|---|---|---|

| 3i | 0.565 | TBARS |

| 3r | 0.708 | DPPH Scavenging |

Case Studies

- Cytotoxicity Against Cancer Cells : A study focusing on the cytotoxic effects of thiazolidinone derivatives found that modifications at the C-terminal significantly influenced their efficacy against various cancer cell lines. The compound demonstrated enhanced activity due to structural optimization.

- Antimicrobial Efficacy : Research highlighted the synthesis of a new class of thiazolidinones that showed remarkable antibacterial activity, particularly against resistant strains of bacteria, suggesting potential for therapeutic applications in infectious diseases.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidiabetic Activity : Thiazolidinediones, a class of drugs that includes thiazolidinone derivatives, are known for their role as insulin sensitizers. Research indicates that compounds with similar structures to (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide may exhibit antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels.

- Antimicrobial Properties : The presence of the thiophenyl group in the structure suggests potential antimicrobial activity. Studies have shown that thiazolidinone derivatives can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Thiazolidinones have been reported to exhibit anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The specific substitution patterns in this compound may enhance its efficacy as an anti-inflammatory agent.

Material Science Applications

- Catalysis : The unique electronic properties imparted by the trifluoromethyl group make this compound a potential candidate for use in organocatalysis. Its ability to stabilize transition states through hydrogen bonding could facilitate various organic reactions.

- Sensor Development : The thiophenyl moiety may enhance the compound's ability to interact with specific analytes, making it suitable for developing chemical sensors or biosensors that detect biological or environmental substances.

Case Studies and Research Findings

- Synthesis and Characterization : A study published in ResearchGate outlines the synthesis of similar thiazolidinone derivatives, emphasizing the importance of structural modifications on biological activity. This research provides a foundation for understanding how variations in the structure of this compound can influence its pharmacological properties .

- Biological Testing : Various studies have tested related compounds for their effects on glucose metabolism and microbial inhibition, demonstrating the potential of thiazolidinone derivatives as therapeutic agents. These findings indicate that further investigation into this compound could yield significant insights into its efficacy and safety as a drug candidate .

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Formation of the thiazolidinone core : React a thioamide precursor with chloroacetic acid derivatives under basic conditions (e.g., KOH/ethanol) to cyclize into the 4-thioxothiazolidin-3-yl scaffold .

Introduction of the thiophen-2-ylmethylene group : Perform a Knoevenagel condensation between the 4-oxo-thiazolidinone and thiophene-2-carbaldehyde using piperidine as a catalyst in refluxing ethanol .

Amide coupling : Attach the N-(3-(trifluoromethyl)phenyl)butanamide moiety via a carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

- Critical Parameters : Monitor reaction progress via TLC, optimize pH and temperature to avoid side reactions (e.g., epimerization), and purify intermediates using column chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the thiophen-2-ylmethylene group. Key signals include the thioxo (C=S) carbon at ~200 ppm and the trifluoromethyl group’s -NMR signal .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- FT-IR Spectroscopy : Identify characteristic bands such as C=O (1650–1700 cm), C=S (1050–1250 cm), and N-H stretch (3200–3400 cm) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Substituent Variation : Systematically modify the thiophen-2-ylmethylene, trifluoromethylphenyl, or thioxothiazolidinone moieties. For example:

- Replace thiophene with furan or phenyl groups to assess electronic effects .

- Vary the position of the trifluoromethyl group on the phenyl ring to study steric impacts .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or cell viability screens (e.g., MTT assays in cancer lines) .

- Data Analysis : Apply multivariate statistical models (e.g., QSAR) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, enzyme batch consistency). For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Meta-Analysis : Compare data across analogs (e.g., vs. 19) to identify trends, such as the role of electron-withdrawing groups in enhancing target engagement .

Q. What computational strategies are effective for predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR, COX-2). Focus on the thioxothiazolidinone’s hydrogen bonding with catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue fluctuations .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy contributions of the trifluoromethylphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.